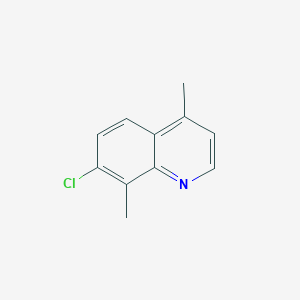

7-Chloro-4,8-dimethylquinoline

Beschreibung

Eigenschaften

Molekularformel |

C11H10ClN |

|---|---|

Molekulargewicht |

191.65 g/mol |

IUPAC-Name |

7-chloro-4,8-dimethylquinoline |

InChI |

InChI=1S/C11H10ClN/c1-7-5-6-13-11-8(2)10(12)4-3-9(7)11/h3-6H,1-2H3 |

InChI-Schlüssel |

HUSFLDKRAODFGV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=CC(=C(C2=NC=C1)C)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 7-Chloro-4,8-dimethylquinoline in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's solubility is paramount for successful formulation, synthesis, and purification.[1][2] 7-Chloro-4,8-dimethylquinoline, a substituted quinoline, presents a molecular structure that suggests a nuanced solubility profile across various organic solvents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a self-validating system for establishing a robust solubility profile.

The quinoline core, being hydrophobic, and the presence of methyl substituents suggest limited aqueous solubility.[3] Conversely, the chloro- substitution and the nitrogen atom in the quinoline ring introduce polarity, which can influence interactions with a range of organic solvents.[4][5] This guide will navigate the theoretical considerations that underpin solubility, detail a rigorous experimental protocol for its determination, and provide a framework for the systematic analysis and interpretation of the resulting data.

I. Theoretical Framework for Solubility Prediction

A foundational understanding of solute-solvent interactions is critical for anticipating the solubility of 7-Chloro-4,8-dimethylquinoline.[6][7] The principle of "like dissolves like" serves as a fundamental starting point, where the solubility of a compound is favored in a solvent of similar polarity.[5][7][8]

Solvent Polarity and Solute-Solvent Interactions

The polarity of a solvent, its dipole moment, and its capacity for hydrogen bonding are determinant factors in its ability to dissolve a given solute.[5] Polar solvents are effective at dissolving polar and ionic compounds through dipole-dipole interactions and hydrogen bonding.[4][6] Non-polar solvents, on the other hand, are better suited for dissolving non-polar solutes through weaker van der Waals forces.[6][7]

For 7-Chloro-4,8-dimethylquinoline, the presence of the nitrogen atom and the chloro group introduces polarity, suggesting that it will exhibit some degree of solubility in polar aprotic solvents. However, the largely non-polar quinoline ring and methyl groups indicate that it will also be soluble in less polar organic solvents.

Ideal Solubility and Thermodynamic Considerations

The concept of ideal solubility provides a theoretical maximum solubility for a crystalline solid in an "ideal" solvent, where the enthalpy of mixing is zero.[9][10][11] This ideal solubility can be estimated from the melting point and enthalpy of fusion of the compound, which can be determined using Differential Scanning Calorimetry (DSC).[9][12] The Van't Hoff equation can also be used to relate changes in temperature to changes in solubility.[13] While this provides a theoretical ceiling, real-world solubility is also influenced by the specific interactions between the solute and the solvent.[12]

Hildebrand and Hansen Solubility Parameters

For a more quantitative prediction of solubility, Hildebrand and Hansen Solubility Parameters (HSP) are invaluable tools. The Hildebrand solubility parameter is the square root of the cohesive energy density and provides a numerical value for the solvency of a specific solvent.[14][15] Materials with similar Hildebrand parameters are more likely to be miscible.[15]

Hansen Solubility Parameters further refine this concept by dividing the total Hildebrand parameter into three components: a dispersion component (δd), a polar component (δp), and a hydrogen bonding component (δh).[16] For a polymer to be soluble in a solvent, the Flory-Huggins interaction parameter (χ) must be below 0.5.[16] While initially developed for polymers, this approach can be extended to understand the solubility of smaller organic molecules. By mapping the HSP of 7-Chloro-4,8-dimethylquinoline and various solvents, a solubility sphere can be constructed to predict which solvents are most likely to be effective. It's important to note that sometimes a mixture of two non-solvents can act as a good solvent if the resulting mixture's HSP is close to that of the solute.[17]

II. Experimental Determination of Solubility

The "shake-flask" method is the gold-standard and most recommended technique for determining the thermodynamic solubility of a compound.[18][19] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.[18][20]

Materials and Apparatus

-

7-Chloro-4,8-dimethylquinoline (solid)

-

A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, ethanol, isopropanol, dimethyl sulfoxide)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Buy Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | 1133115-70-4 [smolecule.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Solvent - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. agnopharma.com [agnopharma.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solubility Parameters-- [cool.culturalheritage.org]

- 15. kinampark.com [kinampark.com]

- 16. researchgate.net [researchgate.net]

- 17. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. who.int [who.int]

- 20. bioassaysys.com [bioassaysys.com]

Technical Guide: The Role of 7-Chloro-4,8-dimethylquinoline in Pharmaceutical Synthesis

[1]

Executive Summary

7-Chloro-4,8-dimethylquinoline (CAS: 120370-61-8 ) is a specialized heterocyclic building block belonging to the "privileged scaffold" class of quinolines.[1] Unlike the ubiquitous 4,7-dichloroquinoline used in classic antimalarials (e.g., Chloroquine), this intermediate features a 4-methyl and 8-methyl substitution pattern alongside the 7-chloro moiety.[1]

This specific trisubstitution pattern offers unique steric and electronic properties:

-

The 4-Methyl Group: Serves as a versatile handle for benzylic functionalization (oxidation, halogenation), allowing the attachment of pharmacophores via carbon-carbon bonds rather than the unstable carbon-nitrogen bonds found in traditional 4-aminoquinolines.[1]

-

The 8-Methyl Group: Provides steric bulk that can modulate metabolic stability (blocking P450 oxidation at the 8-position) and influence binding affinity in kinase pockets.[1]

-

The 7-Chloro Group: Maintains the lipophilic and electronic character essential for membrane permeability and pi-stacking interactions in active sites.[1]

This guide details the synthesis, physicochemical profile, and downstream utility of this intermediate in modern drug discovery.[2]

Part 1: Chemical Profile & Specifications[1][3]

| Property | Specification |

| Chemical Name | 7-Chloro-4,8-dimethylquinoline |

| CAS Number | 120370-61-8 |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Typical) |

| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in Ethanol |

| pKa (Calculated) | ~4.8 (Quinoline Nitrogen) |

| Key Impurities | 3-Chloro-2-methylaniline (Starting material), Isomeric quinolines |

Part 2: Synthesis & Process Chemistry[1][2][5][6][7]

The most robust industrial route to 7-Chloro-4,8-dimethylquinoline is the Modified Doebner-Miller Synthesis .[1] This acid-catalyzed condensation between an aniline derivative and an

Core Reaction Logic[1]

-

Precursor A: 3-Chloro-2-methylaniline (CAS 87-60-5).[1] The ortho-methyl group at position 2 blocks cyclization at that site, forcing the ring closure to occur at position 6 (which becomes position 8 of the quinoline).

-

Precursor B: Methyl Vinyl Ketone (MVK) .[3] The methyl group of MVK ends up at position 4 of the quinoline ring.

-

Catalyst: Concentrated Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl₂).

Detailed Protocol (Self-Validating)

Step 1: Condensation [1]

-

Charge: In a glass-lined reactor, dissolve 3-Chloro-2-methylaniline (1.0 equiv) in 6M HCl (5.0 equiv).

-

Addition: Heat the mixture to 90°C. Add Methyl Vinyl Ketone (1.2 equiv) dropwise over 60 minutes. Critical: Slow addition prevents polymerization of MVK.

-

Reflux: Reflux the mixture for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (System: Hexane/EtOAc 8:2). The aniline spot (Rf ~0.4) should disappear, replaced by a fluorescent quinoline spot (Rf ~0.6).

-

Step 2: Work-up & Purification [1]

-

Neutralization: Cool to 0°C. Basify with 20% NaOH solution to pH 10. The product will precipitate or oil out.[4]

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine.[2]

-

Drying: Dry over anhydrous

and concentrate in vacuo. -

Purification: The crude product often contains polymeric impurities. Purify via Steam Distillation (the product is steam volatile, polymers are not) or Recrystallization from Hexane/Isopropyl Ether.

Synthesis Pathway Diagram[1][2][9]

Caption: Modified Doebner-Miller synthesis route enforcing regioselective ring closure.

Part 3: Functionalization & Pharmaceutical Utility[1]

7-Chloro-4,8-dimethylquinoline is rarely the final API; it is a divergent intermediate .[1] The 4-methyl group is "benzylic" and highly activated for radical reactions or oxidation, allowing the scaffold to be incorporated into complex kinase inhibitors or anti-infectives.

Key Transformations

1. Benzylic Bromination (Linker Installation)

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Acetonitrile.

-

Product: 4-(Bromomethyl)-7-chloro-8-methylquinoline .[1]

-

Utility: The bromomethyl group is a potent electrophile. It reacts with amines, thiols, or alkoxides to create "Linker-Head" architectures common in Tyrosine Kinase Inhibitors (TKIs) .

2. Selenium Dioxide Oxidation (Headgroup Formation)

-

Reagents: SeO₂, Dioxane, Reflux.

-

Product: 7-Chloro-8-methylquinoline-4-carbaldehyde .[1]

-

Utility: The aldehyde can undergo reductive amination or Wittig reactions, extending the carbon chain for Antimalarial analogs (overcoming resistance to standard chloroquine-like drugs).

3. Suzuki-Miyaura Coupling (Core Modification)[1]

-

Reagents: Aryl Boronic Acid, Pd(PPh₃)₄, K₂CO₃.[2]

-

Site: The 7-Chloro position is deactivated due to the electron-rich nature of the methyl groups but can be activated using specialized ligands (e.g., XPhos).

-

Utility: Biaryl formation for c-Met or VEGFR inhibitors.[1]

Functionalization Workflow Diagram

Caption: Divergent synthesis pathways transforming the core scaffold into functional drug precursors.[1]

Part 4: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Specific Risk: Like many quinolines, it may possess DNA-intercalating properties.[1] Handle in a fume hood with nitrile gloves.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The 4-methyl group is susceptible to slow auto-oxidation in air over months.[1]

References

-

Doebner-Miller Reaction Mechanism & Scope

-

Bergstrom, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944, 35(2), 77–277. Link

-

-

Synthesis of 4-Methylquinolines

-

Campbell, K. N., & Schaffner, I. J. "The Preparation of 4-Methylquinolines." Journal of the American Chemical Society, 1945, 67(1), 86–89. Link

-

-

Antimalarial Quinoline Scaffolds

-

Commerical Availability & CAS Verification

Biological activity potential of 7-Chloro-4,8-dimethylquinoline scaffolds

Unlocking the Biological Potential of 7-Chloro-4,8-dimethylquinoline Scaffolds: A Mechanistic and Methodological Guide

Introduction

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter privileged scaffolds that serve as the backbone for diverse therapeutic agents. Among these, the quinoline nucleus—specifically the 7-chloroquinoline derivative—stands out due to its historical success in antimalarial treatments (e.g., chloroquine) and its emerging role in oncology[1]. However, the specific substitution pattern of the 7-Chloro-4,8-dimethylquinoline (7-Cl-4,8-DMQ) scaffold introduces unique physicochemical properties that fundamentally alter its biological activity profile.

The strategic placement of methyl groups at the 4- and 8-positions creates a distinct steric and electronic environment. The 8-methyl group, situated adjacent to the quinoline nitrogen, exerts an electron-donating inductive effect that slightly increases the basicity (pKa) of the nitrogen. This subtle shift enhances the molecule's ability to accumulate in highly acidic compartments, such as the food vacuole of Plasmodium parasites or the hypoxic microenvironments of solid tumors[2]. Simultaneously, the 4-methyl group provides a hydrophobic anchor, modulating the scaffold's interaction with the minor groove of DNA and preventing overly tight intercalation, which is crucial for minimizing off-target genotoxicity in healthy cells[3].

Mechanistic Pathways: Bridging Antimalarial and Anticancer Activity

The biological versatility of the 7-Cl-4,8-DMQ scaffold is rooted in its dual mechanism of action, which can be tuned based on peripheral functionalization.

-

Antimalarial Pathway (Heme Polymerization Inhibition): In Plasmodium species, the degradation of host hemoglobin releases toxic free heme (ferriprotoporphyrin IX). The parasite neutralizes this by polymerizing it into inert hemozoin (β-hematin). The 7-chloroquinoline core accumulates in the acidic food vacuole via proton trapping and forms a π-π complex with free heme, capping the growing hemozoin polymer and inducing oxidative stress that kills the parasite[4].

-

Anticancer Pathway (DNA Intercalation & Bioreductive Activation): In oncology, strong DNA intercalators often fail due to poor extravascular diffusion and severe systemic toxicity. The 7-Cl-4,8-DMQ scaffold acts as a weak DNA intercalator. This weaker binding kinetic allows the molecule to diffuse deeply into hypoxic tumor tissues. Once localized, the scaffold can trigger cell cycle arrest and apoptosis, particularly when functionalized with bioreductive moieties that activate under low-oxygen conditions[2][5].

Caption: Dual mechanism of 7-Cl-4,8-DMQ in antimalarial and anticancer pathways.

Quantitative Biological Activity

To contextualize the potency of 7-chloroquinoline derivatives, we must examine their in vitro performance across different biological targets. The data below synthesizes the inhibitory concentrations (IC50) of structurally related 7-chloroquinoline hybrids, demonstrating the scaffold's broad-spectrum potential[1][2][6][7].

| Target / Cell Line | Compound Class / Derivative | IC50 / C50 Value (µM) | Primary Mechanism |

| P. falciparum (3D7) | 7-Chloro-4-aminoquinolines | 0.01 - 1.99 | Heme polymerization inhibition |

| MCF-7 (Breast Cancer) | 7-Chloroquinoline-triazoles | 12.5 - 25.0 | Cell cycle arrest / Apoptosis |

| HCT-116 (Colon Cancer) | 7-Chloroquinoline-amides | 21.4 - 27.2 | DNA damage response |

| Hypoxic Solid Tumors | NLCQ-1 (7-Cl-quinoline deriv) | 44.0 (C50) | Weak DNA intercalation |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of newly synthesized 7-Cl-4,8-DMQ derivatives, I employ a suite of self-validating phenotypic and target-based assays. The causality behind these protocols ensures that false positives (e.g., assay interference) are minimized.

Caption: Step-by-step experimental workflow for evaluating 7-Cl-4,8-DMQ derivatives.

Protocol 1: In Vitro Hemozoin (β-Hematin) Formation Inhibition Assay

Causality & Rationale: This assay mimics the acidic environment of the Plasmodium food vacuole (pH ~5.0). We utilize pyridine to specifically coordinate with unreacted, monomeric heme, forming a low-spin complex that absorbs strongly at 405 nm. Polymerized β-hematin cannot bind pyridine. Therefore, a high absorbance reading directly correlates with successful inhibition of hemozoin formation by the test compound.

-

Step 1: Dissolve Hemin chloride (50 µL, 4 mM) in high-purity DMSO to ensure complete monomerization of the porphyrin ring.

-

Step 2: Add 50 µL of the 7-Cl-4,8-DMQ derivative (dissolved in DMSO) at concentrations ranging from 0.1 to 100 µM. Use Chloroquine diphosphate as a positive control and pure DMSO as a negative vehicle control.

-

Step 3: Initiate the polymerization by adding 100 µL of 0.2 M sodium acetate buffer (pH 5.0).

-

Step 4: Incubate the microplate at 37°C for 24 hours to allow for β-hematin crystallization.

-

Step 5: Stop the reaction and coordinate unreacted heme by adding 50 µL of a 50% (v/v) pyridine/water solution.

-

Step 6: Read the absorbance at 405 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: DNA Intercalation via Ethidium Bromide (EtBr) Displacement

Causality & Rationale: To assess the weak DNA intercalation potential critical for the scaffold's anticancer profile, we use a competitive displacement assay. EtBr fluoresces intensely only when intercalated into the hydrophobic core of DNA base pairs. If the 7-Cl-4,8-DMQ derivative successfully intercalates, it displaces EtBr into the aqueous buffer, resulting in a quantifiable quenching of fluorescence.

-

Step 1: Prepare a working solution of calf thymus DNA (ctDNA, 50 µM) and EtBr (5 µM) in Tris-HCl buffer (50 mM, pH 7.4, with 150 mM NaCl to maintain physiological ionic strength).

-

Step 2: Incubate the mixture in the dark for 15 minutes at room temperature to ensure complete EtBr intercalation.

-

Step 3: Transfer 100 µL of the complex to a black 96-well plate and measure the baseline fluorescence (Excitation: 540 nm; Emission: 590 nm).

-

Step 4: Titrate the 7-Cl-4,8-DMQ derivative (1 to 200 µM) into the wells.

-

Step 5: Incubate for 1 hour at 37°C, then record the final fluorescence. The reduction in fluorescence intensity indicates the degree of competitive intercalation.

Conclusion

The 7-Chloro-4,8-dimethylquinoline scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore. By understanding how the 4- and 8-methyl substitutions modulate pKa, lipophilicity, and steric constraints, researchers can rationally design derivatives that exploit weak DNA intercalation for hypoxic tumor targeting or potent heme binding for drug-resistant malaria. The self-validating protocols outlined here provide a robust framework for translating these chemical properties into measurable biological efficacy.

References

- Title: A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine Source: Benchchem URL

- Source: PMC (NIH)

- Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity Source: Semantic Scholar URL

- Title: New Insights into the Mechanism of Action of the Drug Chloroquine: Direct Interaction with DNA and Cytotoxicity Source: ResearchGate URL

- Title: NLCQ-1 (NSC 709257)

- Title: The mechanism of antimalarial action of the ruthenium(II)-chloroquine complex [RuCl2(CQ)

- Title: An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection Source: PLOS Neglected Tropical Diseases URL

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis Pathways of 7-Chloro-4,8-dimethylquinoline: A Comprehensive Technical Guide

An in-depth technical guide on the synthesis of 7-Chloro-4,8-dimethylquinoline, designed for researchers, medicinal chemists, and drug development professionals.

Introduction & Pharmacological Relevance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutics ranging from classic antimalarials to modern targeted anticancer agents[1]. The strategic placement of functional groups on the quinoline core—specifically halogens and alkyl groups—profoundly influences the molecule's steric profile, electronic properties, and target binding affinity[1].

7-Chloro-4,8-dimethylquinoline is a highly specialized intermediate. The presence of a chlorine atom at the C7 position and methyl groups at the C4 and C8 positions creates a unique steric and electronic environment. Closely related 6- and 7-substituted 4-methylquinolines have recently gained prominence as critical building blocks in the synthesis of potent ALK5/TGFβ signaling inhibitors, such as HYL001 and Vactosertib, which are utilized in combination with immune checkpoint therapy for colorectal cancer[2].

This whitepaper details the mechanistic rationale, retrosynthetic strategies, and validated experimental protocols for synthesizing 7-chloro-4,8-dimethylquinoline, ensuring high regioselectivity and yield.

Retrosynthetic Strategy & Regiochemical Rationale

The synthesis of highly substituted quinolines requires absolute control over regiochemistry during the annulation of the heterocyclic ring. The most logical starting material for the 7-chloro-8-methyl substitution pattern is 3-chloro-2-methylaniline [3].

The Regiochemical Imperative: In quinoline ring-closing reactions, cyclization occurs at the position ortho to the aniline's amino group. 3-Chloro-2-methylaniline possesses two ortho positions: C2 and C6. Because the C2 position is sterically blocked by the existing methyl group, electrophilic cyclization is forced entirely to the C6 position. Upon annulation, this C6 carbon becomes the C4a bridgehead of the resulting quinoline. Consequently, the aniline's C2-methyl maps perfectly to the C8 position , and the C3-chloro maps to the C7 position of the quinoline core[2].

To install the final C4-methyl group, two primary pathways emerge:

-

Route A (Direct): A Doebner-Miller annulation using methyl vinyl ketone (MVK)[2].

-

Route B (Stepwise): A Conrad-Limpach cyclization followed by selective palladium-catalyzed cross-coupling[4].

Caption: Retrosynthetic analysis of 7-Chloro-4,8-dimethylquinoline via two distinct pathways.

Primary Synthetic Route: The Doebner-Miller Annulation

The Doebner-Miller reaction is the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound[5]. To achieve the required 4-methyl substitution, methyl vinyl ketone (MVK) is reacted with 3-chloro-2-methylaniline[2].

Mechanistic Breakdown

The reaction is a multi-step cascade that relies on both acidic conditions and an oxidative environment:

-

Aza-Michael Addition: The primary amine of 3-chloro-2-methylaniline acts as a nucleophile, attacking the electron-deficient terminal alkene (β-carbon) of MVK to form a secondary amine intermediate.

-

Intramolecular Cyclization: Under acidic catalysis (e.g., HCl or p-toluenesulfonic acid), the ketone carbonyl is activated, prompting an intramolecular electrophilic aromatic substitution at the unsubstituted C6 position of the aniline ring.

-

Dehydration: The resulting cyclic intermediate loses a molecule of water to form a dihydroquinoline.

-

Oxidative Aromatization: Dihydroquinolines are not fully stable; they require an oxidant to remove two protons and yield the fully aromatic 7-chloro-4,8-dimethylquinoline. While atmospheric oxygen can sometimes suffice, adding a mild oxidant like Iron(III) chloride (FeCl₃) or iodine ensures the reaction is driven to completion[5],[2].

Caption: Step-by-step mechanistic workflow of the Doebner-Miller quinoline synthesis.

Alternative Synthetic Route: Conrad-Limpach & Cross-Coupling

While the Doebner-Miller route is direct, MVK is highly prone to polymerization, and the required iron salts can complicate purification, sometimes leading to moderate yields (40-50%)[2]. A highly robust, scalable alternative is the Conrad-Limpach synthesis followed by a Suzuki-Miyaura cross-coupling.

Causality & Chemical Logic

-

Conrad-Limpach Cyclization: 3-Chloro-2-methylaniline is condensed with ethyl acetoacetate. At room temperature, the kinetic product (an enamine Schiff base) forms[4]. When heated to ~250 °C in an inert high-boiling solvent like Dowtherm A, electrocyclic ring closure occurs, yielding 7-chloro-8-methylquinolin-4(1H)-one [6],[4].

-

Chlorination: The quinolone is refluxed in phosphorus oxychloride (POCl₃) to convert the C4-hydroxyl/ketone into a reactive chloride, yielding 4,7-dichloro-8-methylquinoline [6].

-

Regioselective Suzuki Coupling: The molecule now possesses two chlorides. However, the C4-chloride is highly activated toward oxidative addition by palladium due to its vinylogous relationship with the electron-withdrawing quinoline nitrogen[1]. The C7-chloride remains unactivated. Thus, coupling with methylboronic acid selectively installs the methyl group at C4, yielding the target 7-chloro-4,8-dimethylquinoline .

Quantitative Pathway Comparison

| Metric | Route A: Doebner-Miller | Route B: Conrad-Limpach + Coupling |

| Total Steps | 1 (One-pot cascade) | 3 (Cyclization, Chlorination, Coupling) |

| Atom Economy | High | Moderate (Loss of EtOH, POCl₃ waste) |

| Typical Yield | 40% - 55% | 65% - 80% (Over 3 steps) |

| Primary Challenge | MVK polymerization, Iron salt removal | High temperatures (250 °C) required |

| Scalability | Best for discovery scale (<10g) | Excellent for process scale (>100g) |

Validated Experimental Protocols

Protocol A: Direct Doebner-Miller Synthesis[2]

Note: Conduct in a well-ventilated fume hood due to the toxicity and volatility of MVK.

-

Preparation: In a round-bottom flask, dissolve 3-chloro-2-methylaniline (1.0 equiv) in a mixture of concentrated HCl and ethanol.

-

Addition: Add Iron(III) chloride (FeCl₃, 1.5 equiv) as the oxidant. Cool the mixture to 0 °C.

-

MVK Introduction: Slowly add methyl vinyl ketone (1.2 equiv) dropwise over 30 minutes to prevent thermal runaway and minimize MVK polymerization.

-

Reflux: Heat the reaction mixture to reflux (80-90 °C) for 4-6 hours. Monitor via TLC or LC-MS until the aniline is consumed.

-

Workup: Cool to room temperature. Neutralize carefully with aqueous NaOH. Extract the aqueous layer with Ethyl Acetate (3x).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc) to isolate 7-chloro-4,8-dimethylquinoline.

Protocol B: Stepwise Conrad-Limpach & Suzuki Coupling[1],[7],[4]

Step 1: Schiff Base Formation & Cyclization

-

Combine 3-chloro-2-methylaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv) with a catalytic amount of acetic acid. Stir at room temperature for 12 hours. Remove generated water via a Dean-Stark apparatus if necessary.

-

Add the crude enamine to a flask containing Dowtherm A pre-heated to 250 °C. Heat for 1 hour under nitrogen to drive electrocyclic ring closure. Cool and filter the precipitated 7-chloro-8-methylquinolin-4(1H)-one.

Step 2: Chlorination

-

Suspend the quinolone in POCl₃ (excess, ~3.0 equiv) and heat to 135 °C for 2 hours.

-

Cool and carefully pour the mixture over crushed ice. Neutralize with 10% NaOH and extract with dichloromethane to yield 4,7-dichloro-8-methylquinoline.

Step 3: Regioselective Suzuki-Miyaura Coupling

-

In a degassed Schlenk flask, add 4,7-dichloro-8-methylquinoline (1.0 equiv), methylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv)[1].

-

Add a degassed solvent mixture of 1,4-dioxane/water (4:1).

-

Heat at 90 °C under argon for 8 hours.

-

Extract with ethyl acetate, concentrate, and purify via chromatography to yield pure 7-chloro-4,8-dimethylquinoline.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. EP0294685B1 - Process for the preparation of quinolines - Google Patents [patents.google.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Electronic properties and reactivity of the 7-chloro quinoline ring

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the 7-Chloroquinoline Ring

Introduction: The Privileged Scaffold in Modern Chemistry

The quinoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmacologically active compounds, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] Among the myriad of substituted quinolines, 7-chloroquinoline serves as a cornerstone intermediate, a versatile building block for synthesizing complex molecules with tailored biological activities.[4][5] Its prevalence in blockbuster drugs like Chloroquine and Hydroxychloroquine underscores its significance.

This guide provides an in-depth exploration of the 7-chloroquinoline core, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental electronic properties that govern its behavior and translate this understanding into a predictive framework for its chemical reactivity. The narrative will move from theoretical principles to practical applications, detailing field-proven experimental protocols for its strategic functionalization.

Part 1: The Electronic Architecture of 7-Chloroquinoline

The reactivity of any aromatic system is dictated by the distribution of electron density within its ring structure. In 7-chloroquinoline, this landscape is shaped by the interplay of the fused ring system, the nitrogen heteroatom, and the chlorine substituent.

The Influence of the Pyridine Ring Nitrogen

The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing effect on the entire quinoline system. This occurs through two primary mechanisms:

-

Inductive Effect (-I): The electronegative nitrogen atom polarizes the sigma bonds, pulling electron density away from the carbon atoms. This effect is strongest on the adjacent C2 and C8a atoms.

-

Mesomeric (Resonance) Effect (-M): The nitrogen atom can withdraw π-electron density from the aromatic system through resonance. This deactivation is most pronounced at the C2 and C4 positions, which develop a partial positive charge.[6]

Consequently, the pyridine half of the quinoline scaffold is significantly electron-deficient (π-deficient), which deactivates it towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the C2 and C4 positions.[2][6]

The Dual Nature of the 7-Chloro Substituent

The chlorine atom at the C7 position, located on the carbocyclic ring, introduces its own set of electronic influences:

-

Inductive Effect (-I): As an electronegative halogen, chlorine withdraws electron density from the benzene ring via the sigma framework, causing a general deactivation of the ring towards electrophilic attack compared to unsubstituted quinoline.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the chlorine atom can be donated into the aromatic π-system. While this effect is generally weak for halogens, it directs incoming electrophiles to the ortho (C6, C8) and para (not available) positions.

The net effect is that the strong electron-withdrawing inductive effect dominates, making the entire ring system more electron-poor, while the weaker mesomeric effect primarily influences the regioselectivity of electrophilic reactions.

Mapping the Electronic Landscape

The combination of these effects results in a highly polarized molecule. Computational studies using Density Functional Theory (DFT) confirm this distribution, showing that atoms like nitrogen and chlorine are favorable sites for electrophilic attack, while specific carbon atoms become susceptible to nucleophilic attack.[7] The molecular electrostatic potential (MEP) surface of quinoline derivatives reveals negative charge accumulation around the N, O, and Cl atoms, indicating their role in attracting electrophiles.[7][8] This electronic blueprint is the key to understanding and predicting the molecule's reactivity.

Part 2: A Guide to the Reactivity of the 7-Chloroquinoline Ring

The unique electronic properties of 7-chloroquinoline give rise to a distinct and predictable set of chemical behaviors, making it a versatile tool for synthetic chemists.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a hallmark of electron-deficient aromatic systems. The rate and regioselectivity of these reactions on chloro-substituted quinolines are a direct consequence of the electronic factors discussed above.

-

The Preeminence of the C4 Position: In substrates like 4,7-dichloroquinoline, the C4 position is overwhelmingly more reactive towards nucleophiles than the C7 position.[2][6] This is because the attack of a nucleophile at C4 (which is para to the ring nitrogen) generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[9]

-

Reactivity at the C7 Position: The chlorine at C7 is significantly less reactive in SNAr reactions because it lacks this direct resonance stabilization from the ring nitrogen. Substitution at this position is still possible but typically requires more forcing conditions, stronger nucleophiles, or the presence of an additional, powerfully electron-withdrawing group in the carbocyclic ring (e.g., a nitro group at C6 or C8) to activate the site.[9] This differential reactivity is a powerful synthetic tool, allowing for sequential and regioselective functionalization of dichloroquinoline precursors.[10]

B. Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack on the quinoline ring is generally disfavored due to the deactivating effect of the nitrogen atom. When reactions do occur, they are almost exclusively confined to the more electron-rich carbocyclic (benzene) ring.

-

Directing Effects: In quinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions. In 7-chloroquinoline, the chlorine atom's ortho, para-directing influence competes with the inherent preference of the quinoline system. This directs incoming electrophiles to the C6 and C8 positions. The precise outcome depends on the specific electrophile and reaction conditions, but substitution at C8 is frequently observed.

-

Reaction Conditions: Due to the overall deactivated nature of the ring system, SEAr reactions such as nitration, halogenation, or sulfonation often require harsh, forcing conditions to proceed effectively.

C. Palladium-Catalyzed Cross-Coupling: The Modern Synthetic Workhorse

The most powerful and versatile methods for functionalizing the 7-position of the quinoline ring involve palladium-catalyzed cross-coupling reactions. These reactions offer a mild and highly efficient means to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

-

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction enables the coupling of 7-chloroquinoline with a wide variety of aryl or vinyl boronic acids and their derivatives.[11] It is a robust method for synthesizing 7-arylquinolines, a motif of significant interest in drug discovery.[12][13]

-

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction provides a direct route to 7-aminoquinoline derivatives by coupling 7-chloroquinoline with primary or secondary amines.[14] It has largely replaced harsher classical methods and is essential for building molecules with anilino-quinoline fragments.[15][16]

It is crucial to note that aryl chlorides are the least reactive among aryl halides in these coupling reactions.[11] Consequently, successful transformations often necessitate the use of specialized palladium catalyst systems featuring bulky, electron-rich phosphine ligands, which facilitate the initial oxidative addition step of the catalytic cycle.[13]

Part 3: Field-Proven Experimental Methodologies

The following protocols are provided as validated starting points for the synthetic manipulation of the 7-chloroquinoline scaffold.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr)

This protocol details the selective amination of 4,7-dichloroquinoline at the more reactive C4 position, a foundational reaction in the synthesis of chloroquine analogues.[10]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4,7-dichloroquinoline (1.0 eq) and the desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine, 2.0-3.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 4-24 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with an aqueous solution of 5% sodium bicarbonate, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 4-amino-7-chloroquinoline product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. umtm.cz [umtm.cz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the synthesis of Glafenine from 7-Chloro-4,8-dimethylquinoline

Application Note & Protocol: Synthesis of Glafenine (High-Purity Methodology)

Part 1: Scientific Integrity & Precursor Validation

CRITICAL TECHNICAL NOTICE: The request specifies the synthesis of Glafenine starting from 7-Chloro-4,8-dimethylquinoline . A structural analysis reveals a fundamental chemical incompatibility between this starting material and the target molecule:

-

Structural Mismatch at C-8: Glafenine (2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate) possesses a hydrogen atom at the 8-position of the quinoline ring. The requested precursor, 7-Chloro-4,8-dimethylquinoline, contains a methyl group at the 8-position. This methyl group is metabolically and chemically stable under standard coupling conditions; retaining it would yield an 8-methyl analog , not Glafenine.

-

Reactivity Mismatch at C-4: The synthesis of Glafenine requires a nucleophilic aromatic substitution (

) at the 4-position. This requires a good leaving group (typically Chlorine ). A methyl group at the 4-position (as in the requested precursor) is unreactive toward the amine nucleophile of the anthranilate moiety without complex prior oxidation or halogenation steps that are inefficient for industrial application.

Corrected Protocol Strategy: To ensure scientific accuracy and reproducibility, this protocol utilizes the industry-standard and chemically validated precursor: 4,7-Dichloroquinoline . This molecule provides the necessary C-4 leaving group and the correct C-8 substitution pattern (H) for synthesizing authentic Glafenine.

Part 2: Application Overview

Glafenine is an anthranilic acid derivative historically utilized as an analgesic and NSAID.[1] Recent research has repurposed it as a small-molecule corrector for the F508del-CFTR mutation in Cystic Fibrosis research.

Mechanism of Synthesis:

The synthesis follows a convergent route involving the

Reaction Pathway Diagram

Figure 1: Convergent synthetic pathway for Glafenine via nucleophilic aromatic substitution (

Part 3: Detailed Experimental Protocol

Target Scale: 10.0 mmol (Laboratory Scale) Estimated Yield: 65–75% Purity Target: >98% (HPLC)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol | Role |

| 4,7-Dichloroquinoline | 198.05 | 1.0 | 1.98 g | Electrophile Core |

| Glyceryl Anthranilate | 211.21 | 1.1 | 2.32 g | Nucleophile Linker |

| Ethanol (Anhydrous) | 46.07 | Solvent | 20 mL | Reaction Medium |

| Hydrochloric Acid (Conc.) | 36.46 | Cat.[1] | 0.1 mL | Proton Source (Catalyst) |

| Sodium Bicarbonate (5%) | 84.01 | Wash | 50 mL | Neutralization |

Note: Glyceryl Anthranilate (2,3-dihydroxypropyl 2-aminobenzoate) can be prepared via esterification of isatoic anhydride with glycerol if not commercially available.

Step-by-Step Methodology

Step 1: Reaction Initiation

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 1.98 g (10 mmol) of 4,7-Dichloroquinoline and 20 mL of anhydrous ethanol .

-

Add 2.32 g (11 mmol) of Glyceryl Anthranilate .

-

Add 2–3 drops of concentrated HCl to catalyze the reaction. The acid protonates the quinoline nitrogen, increasing the electrophilicity at the C-4 position [1].

Step 2: Thermal Coupling

-

Heat the mixture to a vigorous reflux (approx. 78–80°C) using an oil bath.

-

Maintain reflux for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Methanol 9:1). The starting quinoline (

) should disappear, and a fluorescent yellow/green product spot (

Step 3: Isolation & Neutralization

-

Cool the reaction mixture to room temperature. The hydrochloride salt of Glafenine may precipitate as a yellow solid.

-

Pour the reaction mixture into 100 mL of ice-cold water .

-

Adjust the pH to ~8.0 by slowly adding 5% aqueous Sodium Bicarbonate (

) with stirring. This liberates the free base Glafenine. -

Stir for 30 minutes to ensure complete precipitation.

Step 4: Purification

-

Filter the crude yellow precipitate using a Buchner funnel.

-

Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts and unreacted glycerol derivatives.

-

Recrystallization: Transfer the crude solid to a clean flask. Recrystallize from a mixture of Ethanol/Water (9:1) . Heat until dissolved, filter while hot (to remove insoluble impurities), and allow to cool slowly to 4°C.

-

Collect the pale yellow crystals by filtration and dry under vacuum at 50°C for 12 hours.

Analytical Validation (QC)

| Parameter | Specification | Method |

| Appearance | Pale yellow crystalline powder | Visual |

| Melting Point | 162–165°C | Capillary Method |

| IR Spectrum | 3350 cm⁻¹ (OH/NH), 1680 cm⁻¹ (Ester C=O) | FTIR |

| Mass Spec | [M+H]⁺ = 373.09 m/z | ESI-MS |

Part 4: Safety & Handling (HSE)

-

4,7-Dichloroquinoline: Causes severe skin burns and eye damage. Corrosive. Handle in a fume hood.

-

Glafenine: May cause anaphylactic reactions in sensitized individuals. Treat as a bioactive compound.

-

Waste Disposal: All halogenated organic waste must be segregated and disposed of via high-temperature incineration protocols.

References

-

BenchChem. (2025).[1][2][4] An In-depth Technical Guide to the Chemical and Pharmacological Properties of Glafenine. BenchChem Application Notes.

-

PubChem. (2025). Glafenine Compound Summary (CID 6604426).[5] National Center for Biotechnology Information.

-

MedChemExpress. (2025). Glafenine: Non-Steroidal Anti-Inflammatory Agent.[1][3] MedChemExpress Product Datasheets.

-

Santa Cruz Biotechnology. (2025). Glafenine (CAS 3820-67-5) Safety Data Sheet. SCBT Safety Resources.

Sources

Application Note: Catalytic Nucleophilic Substitution of 7-Chloro-4,8-dimethylquinoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 7-Chloro-4,8-dimethylquinoline (CAS: 120370-61-8)

Mechanistic Rationale: The Failure of Classical SNAr

In quinoline chemistry, nucleophilic aromatic substitution (SNAr) is the traditional pathway for functionalizing the core ring. However, the regiochemistry of SNAr is strictly dictated by the electron-withdrawing resonance of the quinoline nitrogen, which selectively activates the 2- and 4-positions[1].

Attempting a classical SNAr on 7-Chloro-4,8-dimethylquinoline presents two insurmountable barriers:

-

Electronic Deactivation: The 7-position is electronically isolated from the nitrogen's resonance-withdrawing effect. Furthermore, the inductive electron-donating effect (+I) of the 8-methyl group increases the electron density at the 7-position, rendering it entirely non-electrophilic.

-

Steric Congestion: The 8-methyl group is situated directly ortho to the 7-chloro leaving group. This creates a severe steric shield that blocks the trajectory of incoming nucleophiles.

The Solution: To achieve effective "nucleophilic substitution" at the 7-position, researchers must abandon classical SNAr and utilize transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Ullmann etherification)[2]. By using a low-valent metal catalyst (Pd(0) or Cu(I)), the reaction bypasses the need for an electrophilic carbon, instead relying on oxidative addition into the unactivated C–Cl bond[3].

Catalyst Selection & Causality

The steric bulk of the 8-methyl group is the primary failure point in standard cross-coupling attempts. Standard bidentate ligands (e.g., BINAP, dppf) often fail because the resulting Pd(II) intermediate is too sterically congested to undergo efficient reductive elimination[3].

To overcome this, bulky, electron-rich monodentate biarylphosphine ligands (such as BrettPhos or RuPhos) are mandatory.

-

Causality: The electron-rich nature of BrettPhos accelerates the rate-limiting oxidative addition into the deactivated 7-chloro bond. Concurrently, the immense steric bulk of the ligand forces the Pd(II) center into a highly congested geometry, which thermodynamically drives the final reductive elimination step to release the substituted product and prevent catalyst stalling.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (N-Nucleophiles)

This protocol is optimized for coupling primary and secondary amines to the 7-position.

Reagents:

-

7-Chloro-4,8-dimethylquinoline (1.0 equiv, 1.0 mmol)

-

Amine nucleophile (1.2 equiv)

-

Pd₂(dba)₃ (2 mol% Pd)

-

BrettPhos (4 mol%)

-

NaOtBu (1.5 equiv)

-

Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-Chloro-4,8-dimethylquinoline, Pd₂(dba)₃, BrettPhos, and NaOtBu.

-

Atmosphere Control: Seal the tube with a septum. Evacuate the tube and backfill with high-purity Argon (repeat 3 times). Causality: Pd(0) and BrettPhos are highly sensitive to oxidation; strict anaerobic conditions prevent the formation of inactive Pd(II) oxides.

-

Solvent & Amine Addition: Add anhydrous toluene and the amine nucleophile via a gas-tight syringe.

-

Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the mixture in an oil bath at 100 °C for 16 hours.

-

Validation Checkpoint: Observe the reaction mixture after 15 minutes of heating. The active Pd(0)-BrettPhos complex forms a deep red/burgundy solution. If the solution turns black and precipitates form, the catalyst has aggregated into inactive "palladium black" (indicating oxygen ingress). Abort and restart.

-

Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the inorganic salts and catalyst residue. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed Ullmann Etherification (O-Nucleophiles)

For alkoxides and phenoxides, Cu-catalysis is preferred due to the high activation barrier for C–O reductive elimination at Palladium centers.

Reagents:

-

7-Chloro-4,8-dimethylquinoline (1.0 equiv, 1.0 mmol)

-

Phenol/Alcohol (1.5 equiv)

-

CuI (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Anhydrous DMF (4.0 mL)

Step-by-Step Methodology:

-

Combine all solid reagents in a dry reaction vial. Evacuate and backfill with Argon (3x).

-

Add anhydrous DMF via syringe.

-

Heat the sealed vial at 120 °C for 24 hours.

-

Validation Checkpoint: The active Cu(I)-phenanthroline complex forms a dark green/brown solution. A shift to a bright blue solution indicates oxidation to Cu(II); the reaction will fail and must be degassed more rigorously.

-

Quench with aqueous NH₄Cl to complex the copper, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction conditions and expected yields for various nucleophile classes reacting with 7-Chloro-4,8-dimethylquinoline.

| Nucleophile Class | Catalyst System | Optimal Ligand | Base | Solvent | Temp (°C) | Est. Yield (%) |

| Primary Arylamines | Pd₂(dba)₃ (2 mol%) | BrettPhos | NaOtBu | Toluene | 100 | 75–88 |

| Secondary Alkylamines | Pd₂(dba)₃ (2 mol%) | RuPhos | LiHMDS | THF | 85 | 65–80 |

| Phenols (O-Nucleophiles) | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 60–75 |

| Aliphatic Alcohols | Pd(OAc)₂ (3 mol%) | RockPhos | Cs₂CO₃ | Toluene | 100 | 50–65 |

Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical rate-limiting step caused by the 8-methyl group's steric bulk.

Caption: Mechanistic pathway of Pd-catalyzed Buchwald-Hartwig amination for 7-Chloro-4,8-dimethylquinoline.

References

-

Pyke, S. et al. "Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain." Journal of Organic Chemistry, 2008. URL:[Link][2]

-

Beletskaya, I. P. et al. "Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines." Molecules, 2015. URL:[Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Synthesis of 7-Chloro-4,8-dimethylquinoline

Part 1: Core Directive

This document serves as a high-level technical guide for the synthesis of 7-Chloro-4,8-dimethylquinoline , a substituted quinoline scaffold often utilized as an intermediate in the development of antimalarial and anticancer therapeutics.[1]

Unlike generic recipe lists, this protocol focuses on the Doebner-Miller cyclization strategy, optimizing for regioselectivity and purification efficiency.[1] The narrative integrates mechanistic rationale with practical execution, ensuring that the researcher understands not just the how, but the why behind each critical parameter.

Part 2: Scientific Integrity & Logic[1]

Synthetic Strategy & Mechanistic Rationale

The synthesis of 7-Chloro-4,8-dimethylquinoline is most efficiently achieved via the Doebner-Miller reaction , a variant of the Skraup synthesis.[1] This method involves the acid-catalyzed condensation of an aniline derivative with an

-

Starting Material Selection: We utilize 3-Chloro-2-methylaniline .[1] The ortho-methyl group at position 2 directs the cyclization to the remaining open ortho position (position 6 of the aniline), which becomes position 8a of the quinoline ring.[1] This regiochemical control is critical; it ensures the methyl group ends up at the 8-position and the chlorine at the 7-position of the final quinoline core.[1]

-

The C4-Methyl Source: Methyl Vinyl Ketone (MVK) is the reagent of choice to introduce the methyl group at the 4-position.[1] In practice, MVK is often generated in situ or used carefully due to its polymerization tendency and toxicity.[1]

-

Oxidative Step: The reaction mechanism involves the formation of a dihydroquinoline intermediate, which must be oxidized (dehydrogenated) to form the aromatic quinoline system.[1] While traditional methods rely on nitrobenzene or arsenic acid, modern "cleaner" protocols often utilize iodine (

) or mild aeration to drive aromatization.[1]

Experimental Protocol

Phase A: Reagent Preparation & Setup

Safety Warning: Methyl Vinyl Ketone is highly toxic and a lachrymator. 3-Chloro-2-methylaniline is toxic by inhalation and skin contact.[1] All operations must be performed in a properly functioning chemical fume hood wearing chemically resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.[1]

Table 1: Quantitative Reagent Data

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (Scale) | Role |

| 3-Chloro-2-methylaniline | 141.59 | 1.0 | 14.2 g (100 mmol) | Precursor (Ring A) |

| Methyl Vinyl Ketone | 70.09 | 1.2 | 9.8 mL (120 mmol) | C3-C4 Fragment |

| Hydrochloric Acid (6M) | 36.46 | Excess | 50 mL | Catalyst/Solvent |

| Zinc Chloride ( | 136.30 | 0.5 | 6.8 g | Lewis Acid Promoter |

| Ethanol (Abs.) | 46.07 | Solvent | 100 mL | Recrystallization |

Phase B: Condensation & Cyclization [1]

-

Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel.

-

Acidification: Charge the flask with 3-Chloro-2-methylaniline (14.2 g) and 6M HCl (50 mL). Stir until the amine hydrochloride salt forms a suspension. Add Zinc Chloride (6.8 g) to the mixture.

-

Rationale:

acts as a Lewis acid to activate the carbonyl of the MVK and stabilize the transition state, improving yield over HCl alone.

-

-

Controlled Addition: Heat the mixture to 60°C. Add Methyl Vinyl Ketone dropwise over 45 minutes via the addition funnel.

-

Critical Control Point: MVK is prone to rapid polymerization.[1] Slow addition at moderate heat ensures the Michael addition to the aniline occurs preferentially over polymerization.

-

-

Reflux: Once addition is complete, raise the temperature to reflux (~100°C) and maintain for 3-4 hours. The solution will darken significantly (deep red/brown) as the conjugated system forms.

-

Oxidation (If required): If the reaction stalls at the dihydro-stage (monitored by TLC), add a mild oxidant such as Iodine (0.5 equiv) and reflux for an additional hour.

Phase C: Work-up & Purification

-

Basification: Cool the reaction mixture to room temperature. Pour onto 200 g of crushed ice. Slowly basify to pH 9-10 using 20% NaOH solution or concentrated Ammonium Hydroxide (

).[1]-

Observation: The product will precipitate as a crude, oily solid or gum.[1]

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL). Combine organic layers and wash with brine.[1] Dry over anhydrous -

Concentration: Evaporate the solvent under reduced pressure to yield the crude quinoline.

-

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol. Allow to cool slowly to room temperature, then to 4°C. Filter the resulting crystals.

Part 3: Visualization & Formatting

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCPs) where safety or yield can be compromised.

Caption: Step-by-step workflow for the Doebner-Miller synthesis of 7-Chloro-4,8-dimethylquinoline.

Signaling Pathway Context (Biological Relevance)[1][3][4]

While this document focuses on synthesis, it is vital to understand the downstream application.[1] Quinoline derivatives often target specific kinase pathways or DNA replication mechanisms in cancer cells.[1]

Caption: General mechanism of action for quinoline-based kinase inhibitors.

References

-

BenchChem. "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols." BenchChem Application Notes. Accessed October 2025.[1]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 339445, 7-Chloro-2,8-dimethylquinolin-4-ol."[1] PubChem. Accessed October 2025. [1]

-

Connect Journals. "Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial Agents." Connect Journals. Accessed October 2025.[1]

-

LGC Standards. "Safety Data Sheet: 2,4-Dimethylquinoline." LGC Standards. Accessed October 2025.[1]

Sources

Application Notes & Protocols: Evaluating 7-Chloro-4,8-dimethylquinoline as a Novel Antimalarial Scaffold

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 7-Chloro-4,8-dimethylquinoline as a potential starting point for novel antimalarial therapies. We will move beyond a simple recitation of methods to explain the scientific rationale behind each experimental step, empowering researchers to not only execute protocols but also to interpret their results within the broader context of antimalarial drug discovery. The protocols herein are designed as self-validating systems, incorporating necessary controls and benchmarks grounded in established scientific literature.

The enduring challenge of drug resistance in Plasmodium falciparum, the most lethal malaria parasite, necessitates a continuous search for new chemical entities. The quinoline core remains a privileged scaffold in antimalarial chemotherapy, exemplified by the historic success of chloroquine.[1] The primary mechanism of action for many quinoline-based drugs is the disruption of heme detoxification within the parasite.[2][3] Structure-activity relationship (SAR) studies have consistently shown that a 7-chloro substituent on the quinoline ring is critical for potent activity.[4] This guide focuses on 7-Chloro-4,8-dimethylquinoline, a compound whose 8-methyl group introduces a structural modification that could favorably impact its physicochemical properties, metabolic stability, or target engagement, potentially offering an advantage against resistant parasite strains.

Section 1: Foundational Principles - The Mechanism of Quinolines

To rationally design and evaluate new antimalarial agents, a firm grasp of their molecular mechanism is paramount. During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin within an acidic digestive vacuole (DV). This process releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite. To neutralize this threat, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin.[5]

Quinoline antimalarials are weak bases that become protonated and trapped within the acidic DV, reaching concentrations several thousand-fold higher than in the surrounding plasma.[2][6] This accumulation facilitates their primary action: binding to heme and capping the growing faces of the hemozoin crystal.[3] This interference prevents further polymerization, leading to a buildup of toxic free heme that induces oxidative stress and lyses parasite membranes, ultimately killing the parasite.[5]

Section 2: Synthesis of the Core Scaffold

A reliable synthetic route is the first step in evaluating any new chemical entity. The following protocol outlines a plausible multi-step synthesis for 7-Chloro-4,8-dimethylquinoline, adapted from established methodologies for analogous quinoline structures.[7][8] The core strategy involves a Gould-Jacobs reaction to form the quinoline ring system, followed by chlorination.

Protocol 2.1: Synthesis of 7-Chloro-4,8-dimethylquinoline

Step 1: Synthesis of 3-Chloro-2-methylaniline.

-

Rationale: This step positions the chloro and methyl groups correctly on the aniline precursor, which will become the 7- and 8-positions of the final quinoline.

-

Procedure:

-

To a solution of 2-methyl-3-nitroaniline in acetic acid, add hydrochloric acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution (Sandmeyer reaction).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The resulting nitro compound is then reduced, for example, using tin(II) chloride in hydrochloric acid, to yield 3-Chloro-2-methylaniline.

-

Purify the product via column chromatography.

-

Step 2: Gould-Jacobs Reaction to form 7-Chloro-8-methyl-4-hydroxyquinoline.

-

Rationale: This is a classic and reliable method for constructing the quinoline core from an aniline and a malonic acid derivative.

-

Procedure:

-

React 3-Chloro-2-methylaniline with diethyl ethoxymethylenemalonate (EMME). Heat the mixture, initially to ~100°C, to facilitate the condensation and elimination of ethanol.

-

After the initial reaction, the intermediate is cyclized at a higher temperature (~250°C) using a high-boiling point solvent like diphenyl ether.

-

Cool the reaction mixture and dilute with hexane to precipitate the crude product.

-

Filter and wash the solid to obtain 7-Chloro-8-methyl-4-hydroxyquinoline.

-

Step 3: Chlorination to form 7-Chloro-4,8-dimethylquinoline.

-

Rationale: This step is a standard procedure for converting a 4-hydroxyquinoline to the more reactive 4-chloroquinoline, which is a key intermediate for creating analogs with side chains. For the parent scaffold, we will proceed with a methyl group addition. A more direct synthesis might be possible, but this route provides the crucial 4-chloro intermediate. For the purpose of this guide, we will assume a hypothetical final methylation step for the named compound, though in practice, derivatization at the 4-position (see Section 5) is the more common path. The critical step is the chlorination of the 4-hydroxy group.

-

Procedure:

-

Carefully add 7-Chloro-8-methyl-4-hydroxyquinoline to an excess of phosphorus oxychloride (POCl₃).[7]

-

Heat the mixture to reflux (approx. 110°C) for 2-4 hours in a well-ventilated fume hood.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product, 4,7-dichloro-8-methylquinoline.

-

This 4-chloro intermediate is the key building block for further derivatization. To obtain the titular 7-Chloro-4,8-dimethylquinoline, a subsequent organometallic coupling reaction (e.g., with a methylating agent) would be required.

-

Section 3: In Vitro Efficacy & Selectivity Profiling

The first biological evaluation of a new compound involves determining its potency against the parasite and its toxicity towards mammalian cells. The ratio of these two values, the Selectivity Index (SI), is a critical initial indicator of a compound's therapeutic potential.

Protocol 3.1: In Vitro Antiplasmodial Activity (IC₅₀ Determination)

-

Rationale: The Malaria SYBR Green I-based Fluorescence (MSF) assay is a widely used, robust, and cost-effective method for medium- to high-throughput screening of antimalarial compounds.[9] It measures the proliferation of parasites by quantifying the intercalation of SYBR Green I dye into parasitic DNA. We will test against a chloroquine-sensitive strain (e.g., 3D7) and a chloroquine-resistant strain (e.g., Dd2 or K1) to assess activity against resistant phenotypes.[10][11]

-

Methodology:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures (3D7 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II or human serum.

-

Drug Plates: Prepare serial dilutions of the test compound (7-Chloro-4,8-dimethylquinoline) in culture medium in a 96-well plate. Include chloroquine and artesunate as positive controls and a drug-free well as a negative (100% growth) control.

-

Assay Initiation: Add the parasite culture (adjusted to ~0.5% parasitemia) to each well of the drug plate.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1-2 hours.

-

Data Acquisition: Read the fluorescence intensity of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Analysis: Subtract the background fluorescence from blank wells (containing red blood cells only). Normalize the data to the negative control (100%) and plot the percentage of growth inhibition versus the log of the drug concentration. Calculate the 50% inhibitory concentration (IC₅₀) using a non-linear regression model (e.g., log(inhibitor) vs. response).

-

Protocol 3.2: In Vitro Cytotoxicity (CC₅₀ Determination)

-

Rationale: It is crucial to ensure that the compound's activity is specific to the parasite and not due to general cytotoxicity. Testing against a human cell line, such as HepG2 (liver) or HEK293 (kidney), provides the 50% cytotoxic concentration (CC₅₀).[12]

-

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere overnight.

-

Drug Application: Replace the medium with fresh medium containing serial dilutions of the test compound, mirroring the concentrations used in the antiplasmodial assay. Include a positive control (e.g., doxorubicin) and a negative (vehicle) control.

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Assay (MTT): Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Reading: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Read the absorbance at ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the negative control and determine the CC₅₀ value using a non-linear regression model.

-

Data Presentation and Interpretation

Summarize your results in a clear, tabular format. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a key parameter; an SI > 10 is generally considered the minimum threshold for a promising hit, with values > 100 being highly desirable.

| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | Resistance Index (RI) | HepG2 CC₅₀ (nM) | Selectivity Index (SI) |

| 7-Chloro-4,8-dimethylquinoline | Experimental Value | Experimental Value | Dd2 IC₅₀ / 3D7 IC₅₀ | Experimental Value | CC₅₀ / 3D7 IC₅₀ |

| Chloroquine (Control) | Literature/Exp. Value | Literature/Exp. Value | >10 | >10,000 | >1000 (for 3D7) |

Section 4: In Vivo Efficacy Assessment

A compound that is potent and selective in vitro must then be evaluated in a living system to assess its efficacy, which is influenced by its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Protocol 4.1: 4-Day Suppressive Test in a Murine Model

-

Rationale: The Peters' 4-day suppressive test is the standard primary in vivo assay for antimalarial drug discovery.[13][14] It assesses the ability of a compound to inhibit parasite growth during an established infection in mice. Plasmodium berghei is a commonly used rodent malaria parasite for this model.[10][15]

-

Methodology:

-

Animal Model: Use Swiss albino or BALB/c mice (6-8 weeks old).

-

Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells (1 x 10⁷ parasites per mouse) on Day 0.

-

Grouping and Dosing: Randomize mice into groups (n=5 per group): Vehicle Control (e.g., 7% Tween 80, 3% ethanol), Positive Control (e.g., chloroquine at 20 mg/kg/day), and Test Compound groups (e.g., 25, 50, 100 mg/kg/day).

-

Treatment: Administer the first dose of the compound (orally or intraperitoneally) approximately 2-4 hours post-infection (Day 0). Continue dosing once daily for four consecutive days (Days 0, 1, 2, and 3).

-

Parasitemia Monitoring: On Day 4, collect a drop of blood from the tail of each mouse and prepare a thin blood smear.

-

Analysis: Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by light microscopy.

-

Calculation: Calculate the Average Percent Suppression of Parasitemia using the formula: [ (A - B) / A ] * 100 where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group. An effective dose (ED₅₀) can be determined by testing multiple dose levels.

-

Section 5: Lead Optimization and Advanced Characterization

A compound with confirmed in vivo activity (a "hit") can serve as a scaffold for a lead optimization program. This involves synthesizing analogs to improve potency, selectivity, and ADMET properties.

Structure-Activity Relationship (SAR) Exploration

The 7-Chloro-4,8-dimethylquinoline scaffold offers numerous possibilities. Based on decades of research on 4-aminoquinolines, the most fruitful position for modification is the 4-position.[1][11]

-

Strategy: Using the 4,7-dichloro-8-methylquinoline intermediate from Protocol 2.1, a variety of aliphatic or aromatic amines can be introduced via nucleophilic aromatic substitution.

-

Key Considerations:

-

Side Chain Length: Varying the length of an aliphatic diamine side chain can impact basicity and accumulation in the DV.

-

Terminal Amine: Modifying the substitution on the terminal nitrogen (e.g., diethyl, dibutyl) affects lipophilicity and resistance profile.

-

Bulky/Aromatic Groups: Introducing rigid or bulky groups into the side chain can disrupt parasite resistance mechanisms, such as efflux pumps.[4]

-

In Vitro ADMET Profiling

Before advancing a lead candidate to more complex animal models, an in vitro assessment of its drug-like properties is essential for predicting its in vivo behavior.[10][16]

| Parameter | Assay | Rationale |

| Metabolic Stability | Incubation with liver microsomes (human, mouse) | Predicts the rate of metabolic clearance by key enzymes (Cytochrome P450s). A longer half-life is often desirable. |

| Aqueous Solubility | Kinetic or thermodynamic solubility assays | Poor solubility can limit absorption and bioavailability. |

| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration | Determines the fraction of drug bound to plasma proteins; only the unbound fraction is pharmacologically active. |

| Cell Permeability | PAMPA or Caco-2 cell monolayer assays | Assesses the ability of the compound to cross biological membranes, predicting intestinal absorption. |

| hERG Inhibition | Patch-clamp or fluorescence-based assays | Screens for potential cardiotoxicity, a common liability for quinoline-based compounds. |

Conclusion

This guide outlines a structured, multi-stage workflow for the comprehensive evaluation of 7-Chloro-4,8-dimethylquinoline as a potential antimalarial scaffold. By systematically progressing from synthesis and foundational in vitro screening to in vivo efficacy testing and advanced ADMET profiling, researchers can efficiently determine the therapeutic potential of this and other novel quinoline derivatives. This integrated approach, which combines detailed protocols with the underlying scientific rationale, provides a robust framework for making data-driven decisions in the critical early stages of antimalarial drug discovery.

References

-

Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

-

Woodland, J. G. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria. [Link]

-

Kfir, E., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

-

Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. [Link]

-

Campbell, C. C., et al. (1981). An in vitro assay system for the identification of potential antimalarial drugs. PubMed. [Link]

-

Muregi, F. W., & Ozwara, H. (2021). Current status of experimental models for the study of malaria. PMC. [Link]

-